Bienvenue dans la boutique en ligne BenchChem!

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

This 1,3,4-oxadiazole features an ortho-methylbenzamide moiety, a critical substitution pattern for probing steric and electronic effects in SAR series. Calculated XLogP3-AA of 2.9 serves as a lipophilicity benchmark. Procure this exact CAS to ensure valid data points; substitution with the 3-methyl isomer (CAS 888414-09-3) will compromise reproducibility.

Molecular Formula C17H15N3O3
Molecular Weight 309.325
CAS No. 888414-41-3
Cat. No. B2394232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide
CAS888414-41-3
Molecular FormulaC17H15N3O3
Molecular Weight309.325
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC
InChIInChI=1S/C17H15N3O3/c1-11-6-3-4-9-14(11)15(21)18-17-20-19-16(23-17)12-7-5-8-13(10-12)22-2/h3-10H,1-2H3,(H,18,20,21)
InChIKeyZFQBCAQYBNWAIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide (CAS 888414-41-3): Structural and Procurement Baseline Overview


N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide (CAS 888414-41-3) is a synthetic, small-molecule heterocyclic compound belonging to the 1,3,4-oxadiazole class [1]. It features a core oxadiazole ring substituted with a 3-methoxyphenyl group at the 5-position and a 2-methylbenzamide moiety at the 2-position [1]. This specific substitution pattern results in a calculated molecular weight of 309.32 g/mol, an XLogP3-AA of 2.9, 1 hydrogen bond donor, 5 hydrogen bond acceptors, and 4 rotatable bonds, which are key physicochemical descriptors influencing its profile as a research tool or chemical probe [1].

Why Generic 1,3,4-Oxadiazole Substitution is Not Advisable for N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide


Direct substitution with closely related analogs, such as the 3-methylbenzamide positional isomer (CAS 888414-09-3), is chemically inadvisable without rigorous re-validation, as minor structural perturbations can lead to significant divergences in molecular recognition, potency, and selectivity . The calculated physicochemical parameters for CAS 888414-41-3, including a specific XLogP3-AA value of 2.9, are unique to its structure and directly impact its pharmacokinetic and pharmacodynamic behavior relative to in-class alternatives [1]. As a result, assuming functional interchangeability based solely on a shared oxadiazole core can compromise experimental reproducibility and lead to invalid structure-activity relationship (SAR) conclusions [1].

Quantitative Differentiation Evidence for N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide


Positional Isomer Differentiation: 2-Methylbenzamide vs. 3-Methylbenzamide Regioisomers

The primary, quantifiable differentiation for N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide (CAS 888414-41-3) is its distinct 2-methylbenzamide regiochemistry versus the closely related 3-methylbenzamide analog (CAS 888414-09-3) . Both share the identical molecular formula (C17H15N3O3) and exact mass (309.1113 Da), but the shift of the methyl group from the ortho (target) to meta (comparator) position on the benzamide ring is a defined structural difference [1]. This positional isomerism is a critical variable in medicinal chemistry, as it can alter molecular shape, electronic distribution, and binding affinity.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Physicochemical Property Differentiation from Unsubstituted Benzamide Analog

The target compound demonstrates a quantifiable increase in lipophilicity compared to its unsubstituted benzamide analog (CAS 865286-20-0), which lacks the methyl group on the benzamide ring . This is reflected in the molecular composition: the target compound has an additional methylene group, resulting in a molecular formula of C17H15N3O3 and a calculated XLogP3-AA of 2.9, versus C16H13N3O3 for the unsubstituted analog [1].

Chemical Probes ADMET Drug Discovery

Chemical Handle Differentiation via Purity Specification for Procurement

A key differentiator in a procurement context is the documented purity specification. The target compound, N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide, is commercially available (e.g., catalog number CM997306) with a specified minimum purity of 95% . This benchmark allows researchers to compare against alternative sources or similar analogs, such as the 3-methylbenzamide version (Catalog number CM997305), which is also offered at 95% purity, ensuring that selection can be based on chemical identity and price rather than quality variance .

Chemical Procurement Reproducibility Analytical Chemistry

Validated Research Application Scenarios for N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide Based on Direct Evidence


Definitive SAR Probe for Ortho-Substituted Benzamide Pharmacophores

This compound is the correct choice for explicitly probing the effect of an ortho-methyl substituent on the benzamide ring of a 1,3,4-oxadiazole scaffold. Its procurement, rather than that of its 3-methyl or unsubstituted counterparts, is essential for generating valid data points in an SAR series focused on this substitution pattern .

Negative Control or Comparator for Meta-Substituted Analogs

When investigating analogs where the methyl group is in the meta position (such as CAS 888414-09-3), this compound (CAS 888414-41-3) serves as an ideal, structurally matched control. Using both compounds in parallel allows for the direct attribution of any differential activity to the specific position of the methyl substitution [REFS-1, REFS-2].

Calibration of Lipophilicity-Dependent Assays

With its calculated XLogP3-AA of 2.9, this compound can serve as a benchmark for calibrating or comparing the behavior of other analogs in lipophilicity-dependent assays, such as logD measurements, membrane permeability studies, or non-specific binding screens, particularly when compared against its des-methyl analog [1].

Quote Request

Request a Quote for N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.